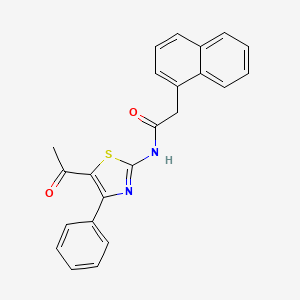

N-(5-ACETYL-4-PHENYL-1,3-THIAZOL-2-YL)-2-(NAPHTHALEN-1-YL)ACETAMIDE

Description

Properties

IUPAC Name |

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-naphthalen-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O2S/c1-15(26)22-21(17-9-3-2-4-10-17)25-23(28-22)24-20(27)14-18-12-7-11-16-8-5-6-13-19(16)18/h2-13H,14H2,1H3,(H,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYHKCHROBFHDEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=C(S1)NC(=O)CC2=CC=CC3=CC=CC=C32)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ACETYL-4-PHENYL-1,3-THIAZOL-2-YL)-2-(NAPHTHALEN-1-YL)ACETAMIDE typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate α-haloketones with thiourea under acidic or basic conditions.

Acetylation: The acetyl group can be introduced by reacting the thiazole derivative with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Coupling with Naphthalene Derivative: The final step involves coupling the acetylated thiazole with a naphthalene derivative using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-Dimethylaminopyridine).

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the acetyl group.

Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated as a potential drug candidate for various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-ACETYL-4-PHENYL-1,3-THIAZOL-2-YL)-2-(NAPHTHALEN-1-YL)ACETAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Features

The compound is compared to structurally related molecules, particularly 2-(4-((Naphthalen-1-Yloxy)Methyl)-1H-1,2,3-Triazol-1-Yl)-N-Phenylacetamide derivatives (e.g., compounds 6a-m and 7a-m from ). Key differences include:

| Feature | Target Compound | Triazole Analogs (e.g., 6a) |

|---|---|---|

| Core Heterocycle | 1,3-Thiazole (sulfur and nitrogen) | 1,2,3-Triazole (three nitrogens) |

| Substituents | 5-Acetyl, 4-Phenyl on thiazole; naphthalen-1-yl on acetamide | Naphthalen-1-yloxy-methyl on triazole; varied phenyl substituents |

| Functional Groups | Acetamide, acetyl, aromatic rings | Acetamide, triazole, ether-linked naphthalene |

The thiazole core in the target compound introduces distinct electronic and steric properties compared to the triazole analogs.

Spectroscopic and Physicochemical Properties

Data from triazole analogs () highlight trends in key functional groups:

The presence of a thiazole ring in the target compound may downfield-shift aromatic protons compared to triazole analogs due to sulfur’s deshielding effect.

Crystallographic and Validation Considerations

Biological Activity

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-(naphthalen-1-yl)acetamide is a synthetic compound belonging to the thiazole family, which has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, an acetyl group, and a naphthalene moiety, which contribute to its unique biological activity. The molecular formula is with a molecular weight of 336.41 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 336.41 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The thiazole ring can modulate enzyme activity and receptor interactions, potentially leading to inhibition or activation of specific biochemical pathways. The presence of the naphthalene group enhances the compound's lipophilicity, improving cellular uptake and bioavailability.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate efficacy against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Thiazole derivatives have been investigated for their anticancer potential. In vitro studies have demonstrated that such compounds can induce apoptosis in cancer cell lines through mechanisms like the activation of caspases and modulation of cell cycle progression. For example, related compounds have shown IC50 values in the low micromolar range against human cancer cell lines.

Anti-inflammatory Effects

Thiazole derivatives are also noted for their anti-inflammatory properties. They can inhibit the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This activity is crucial in conditions like arthritis and other inflammatory diseases.

Study on Anticancer Activity

A study published in MDPI explored various thiazole derivatives' anticancer effects. Among them, a compound structurally similar to this compound exhibited promising results against breast cancer cell lines with an IC50 value of 15 µM .

Study on Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity of thiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

Q & A

Q. Basic

- Spectroscopy :

- X-ray crystallography : Use SHELXL for small-molecule refinement and WinGX for data processing. Anisotropic displacement parameters validate bond lengths/angles .

What challenges arise in resolving crystal structures of thiazole-acetamide derivatives, and how can they be addressed?

Q. Advanced

- Challenges : Poor crystal quality, twinning, or weak diffraction due to flexible naphthalene groups.

- Solutions :

How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound?

Q. Advanced

- Variable substituents : Synthesize analogs with modified phenyl (e.g., nitro, methoxy) or naphthyl groups to assess electronic/steric effects on bioactivity .

- Assay selection : Screen against enzyme targets (e.g., kinases, proteases) using fluorescence polarization or SPR for binding affinity .

- Computational docking : Use AutoDock Vina to predict interactions with active sites, guided by similar thiazole derivatives’ SAR profiles .

What strategies improve solubility and stability of this hydrophobic acetamide derivative in aqueous assays?

Q. Advanced

- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without denaturing proteins .

- pH adjustment : Test buffered solutions (pH 6–8) to stabilize the acetamide moiety against hydrolysis.

- Lyophilization : Prepare stable amorphous solid dispersions with polymers (e.g., PVP) to prevent recrystallization .

How should researchers address contradictions in biological activity data across different assays?

Q. Advanced

- Orthogonal assays : Confirm inhibitory activity using both enzymatic (e.g., colorimetric) and cell-based (e.g., luciferase reporter) assays .

- Dose-response curves : Calculate IC₅₀ values in triplicate to rule out false positives from assay interference (e.g., aggregation).

- Metabolic stability : Test compound integrity post-incubation with liver microsomes to ensure observed activity is not artifactually reduced .

What analytical methods are recommended for identifying and quantifying synthetic impurities in this compound?

Q. Advanced

- HPLC-MS : Use a C18 column (ACN:water gradient) coupled with ESI-MS to detect trace impurities (e.g., unreacted azides or alkynes) .

- ¹H NMR qNMR : Quantify major impurities (>0.1%) by integrating residual solvent or byproduct peaks .

- Elemental analysis : Validate purity by comparing experimental vs. theoretical C/H/N/S percentages (deviation <0.4%) .

How can computational modeling predict the metabolic pathways of this compound?

Q. Advanced

- Software tools : Use Meteor Nexus or ADMET Predictor to identify likely Phase I/II metabolites (e.g., acetyl hydrolysis, thiazole oxidation) .

- CYP450 docking : Model interactions with CYP3A4/2D6 isoforms to predict sites of oxidative metabolism .

- In silico toxicity : Screen for reactive metabolites (e.g., epoxides) using DEREK to prioritize analogs with safer profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.